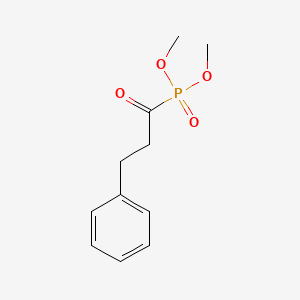

Dimethyl (3-phenylpropanoyl)phosphonate

Description

Overview of Phosphonate (B1237965) Ester Chemistry and Significance in Contemporary Research

Phosphonate esters are organophosphorus compounds containing one or more C−PO(OR)₂ groups, where R is an organic group such as alkyl or aryl. wikipedia.org They are noted for the direct carbon-phosphorus (C-P) bond, which confers significant chemical stability compared to the phosphorus-oxygen-carbon (P-O-C) linkage found in phosphate (B84403) esters. This stability makes phosphonates resistant to hydrolysis and enzymatic degradation.

The significance of phosphonate esters in modern research is extensive and multifaceted. They are crucial intermediates in a variety of synthetic transformations, most notably the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. nih.govacs.org Beyond their role in synthesis, phosphonates have found applications in medicinal chemistry, where they serve as stable bioisosteres for phosphates, and in materials science as flame retardants and metal chelating agents. wikipedia.org Their unique biological activities have led to the development of phosphonate-based drugs, agrochemicals, and probes for studying enzymatic processes. nih.gov

Contextualizing Dimethyl (3-phenylpropanoyl)phosphonate within Phosphonate Subclasses

Phosphonates can be categorized into various subclasses based on the functional groups attached to the carbon of the C-P bond. This compound belongs to the subclass of β-ketophosphonates . This classification arises from the presence of a carbonyl group (ketone) at the β-position relative to the phosphorus atom.

β-Ketophosphonates are particularly valuable synthetic intermediates. nih.govacs.org The presence of the ketone and phosphonate groups creates a molecule with multiple reactive sites, enabling a wide range of chemical transformations. They are extensively used in the Horner–Wadsworth–Emmons reaction to produce α,β-unsaturated carbonyl compounds. acs.org Furthermore, they are precursors for the synthesis of more complex molecules, including heterocycles and chiral β-hydroxy or β-amino phosphonic acids. nih.govnih.gov The synthesis of β-ketophosphonates is a well-established area of organic chemistry, with common methods including the Michaelis-Arbuzov reaction of α-halo ketones and the acylation of the anions of alkylphosphonates. nih.govwikipedia.org A more recent and efficient method involves the condensation of esters and phosphonates at 0 °C using a base like lithium diisopropylamide (LDA). acs.orgorganic-chemistry.org

While general synthetic routes to β-ketophosphonates are well-documented, specific research and detailed characterization data for this compound are not widely available in publicly accessible literature. Its properties and reactivity are therefore largely inferred from the well-understood chemistry of the β-ketophosphonate class.

Table 1: General Properties and Reactivity of β-Ketophosphonates

| Property | Description |

|---|---|

| Structure | Contains a carbonyl group at the β-position to the phosphonate group. |

| Synthesis | Commonly prepared via the Michaelis-Arbuzov reaction, acylation of phosphonate carbanions, or condensation of esters with phosphonates. nih.govacs.orgwikipedia.org |

| Key Reactions | Serve as key reactants in the Horner-Wadsworth-Emmons olefination. acs.org Undergo reactions at the carbonyl group and the α-carbon. Can be used in multicomponent reactions like the Biginelli reaction. tandfonline.com |

| Applications | Versatile intermediates for synthesizing α,β-unsaturated ketones, heterocycles, and biologically active phosphonic acids. nih.govnih.gov |

Foundational Principles of Carbon-Phosphorus Bond Chemistry in Phosphonate Esters

The defining feature of phosphonates is the direct carbon-phosphorus (C-P) bond. This bond is a strong covalent linkage that is significantly more stable towards chemical and enzymatic hydrolysis than the P-O-C bond found in phosphate esters. This enhanced stability is a cornerstone of their utility, particularly in the design of phosphate mimics for biological applications.

The formation of the C-P bond is a key step in the synthesis of all phosphonates. The most fundamental and widely used method for its creation is the Michaelis-Arbuzov reaction . wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the nucleophilic attack of a trivalent phosphorus ester (e.g., a trialkyl phosphite) on an alkyl halide. jk-sci.com The reaction proceeds via an Sɴ2 mechanism, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the pentavalent phosphonate ester. wikipedia.orgjk-sci.com The reaction works well with primary alkyl halides and acyl halides. wikipedia.orgnih.gov

Another important reaction for forming C-P bonds is the Pudovik reaction , which involves the addition of a dialkyl phosphite (B83602) across an imine's carbon-nitrogen double bond to form α-aminophosphonates. wikipedia.orgbeilstein-journals.org While not directly used for β-ketophosphonates like the target molecule, it illustrates another fundamental approach to C-P bond formation.

The reactivity of the C-P bond itself is generally low, providing a stable scaffold for the rest of the molecule. However, cleavage of the P-C bond in acylphosphonates can be achieved under certain conditions, for instance, by reaction with amines. acs.org

Table 2: Comparison of Key C-P Bond Formation Reactions

| Reaction | Reactants | Product | Key Feature |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | Versatile and widely used for various phosphonates. wikipedia.orgorganic-chemistry.org |

| Corey–Kwiatkowski | Lithium phosphonate + Ester | β-Ketophosphonate | Specific for the synthesis of β-ketophosphonates. stackexchange.com |

| Pudovik Reaction | Dialkyl phosphite + Imine | α-Aminophosphonate | Forms α-aminophosphonates through addition to a C=N bond. wikipedia.orgbeilstein-journals.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-dimethoxyphosphoryl-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBRPJRYJDTVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)CCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503451 | |

| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55339-95-2 | |

| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Phenylpropanoyl Phosphonate and Analogous Esters

Classical Phosphonylation Reactions

Traditional methods for creating C-P bonds remain foundational in organophosphorus chemistry, offering reliable and well-understood pathways to phosphonate (B1237965) esters.

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is one of the most fundamental methods for synthesizing phosphonates. nih.govjk-sci.comwikipedia.org The reaction typically involves the nucleophilic attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.orgorganic-chemistry.org This process forms a pentavalent phosphonate through a two-step S\textsubscript{N}2 mechanism, initiated by the formation of a phosphonium (B103445) salt intermediate which then dealkylates to yield the final product. nih.govwikipedia.org

For the synthesis of Dimethyl (3-phenylpropanoyl)phosphonate, this reaction would be adapted by using an acyl halide instead of an alkyl halide. Specifically, the reaction would proceed between 3-phenylpropanoyl chloride and trimethyl phosphite. The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a phosphonium intermediate that subsequently rearranges to form the target acylphosphonate and methyl chloride.

The general applicability of the Michaelis-Arbuzov reaction is extensive, though it often requires elevated temperatures (120-160 °C) for less reactive halides. nih.govwikipedia.org Modifications using Lewis acids can facilitate the reaction at room temperature for certain substrates. organic-chemistry.org

Table 1: Michaelis-Arbuzov Reaction Variants

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Trialkyl Phosphite | Alkyl Halide | Heat (120-160 °C) | Alkyl Phosphonate | wikipedia.org |

| Trialkyl Phosphite | Acyl Halide | Heat | Acylphosphonate | nih.gov |

| Triaryl Phosphites | Aryl Iodide | Palladium Catalyst, Water | Aryl Phosphonate | organic-chemistry.org |

| Triethyl Phosphite | Arylmethyl Halides | Lewis Acid | Arylmethyl Phosphonate | organic-chemistry.org |

The Pudovik reaction traditionally refers to the base-catalyzed addition of a dialkyl phosphite across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones or the C=N bond of imines. wikipedia.orgmdpi.com This reaction is a primary route to α-hydroxyphosphonates and α-aminophosphonates. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by bases like alkali alcoholates or amines, as well as by Lewis acids. wikipedia.orgmdpi.com

While the classical Pudovik reaction does not directly yield acylphosphonates like this compound, variations of this chemistry are crucial for synthesizing structurally analogous β-ketophosphonates. A key variation involves the base-mediated condensation of a metalated dialkyl phosphonate (a phosphonate anion) with an ester. organic-chemistry.org In this approach, a strong base such as lithium diisopropylamide (LDA) is used to deprotonate a dialkyl methylphosphonate (B1257008), generating a nucleophilic carbanion. This anion then attacks the ester carbonyl of a substrate like methyl 3-phenylpropanoate, leading to the formation of the corresponding β-ketophosphonate after an elimination step. This method is highly efficient, often providing high yields within minutes at 0 °C and avoiding the cryogenic temperatures typically required for such condensations. organic-chemistry.org

Table 2: Pudovik and Related Condensation Reactions for β-Functionalized Phosphonates

| Phosphonate | Carbonyl Compound | Catalyst/Base | Product Type | Reference(s) |

|---|---|---|---|---|

| Diethyl Phosphite | Aldehydes/Imines | Diethylamine / Quinine | α-Hydroxy/Amino Phosphonate | wikipedia.orgmdpi.com |

| Dimethyl Methylphosphonate | Esters | Lithium Diisopropylamide (LDA) | β-Ketophosphonate | organic-chemistry.org |

| Dialkyl Phosphites | α-Oxophosphonates | Diethylamine | Hydroxy-methylenebisphosphonate | mdpi.com |

Modern Catalytic Approaches to C-P Bond Formation

To overcome the often harsh conditions of classical methods and to expand the substrate scope, modern catalytic approaches have been developed. These methods offer milder reaction conditions, improved functional group tolerance, and opportunities for asymmetric synthesis.

Transition metal catalysis, particularly with palladium and copper, has revolutionized the formation of C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl halides, is a prominent example for the synthesis of aryl phosphonates. organic-chemistry.orgresearchgate.net This methodology can be extended to various substrates, and catalyst systems often involve a palladium(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand such as Xantphos. organic-chemistry.org Microwave irradiation has been shown to accelerate these couplings significantly, achieving quantitative conversion in minutes. organic-chemistry.org

Copper-catalyzed reactions have also emerged as powerful tools for C-P bond formation. These reactions can couple H-phosphonates with aryl boronic acids or diaryliodonium salts under mild conditions, often at room temperature. organic-chemistry.org For instance, Cu₂O in the presence of 1,10-phenanthroline (B135089) effectively catalyzes the addition of H-phosphonates to boronic acids. organic-chemistry.org These methods provide access to a wide range of phosphonates that might be difficult to synthesize via traditional routes.

Table 3: Examples of Transition Metal-Catalyzed C-P Bond Formation

| Metal Catalyst | Ligand | Substrate 1 | Substrate 2 | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Benzyl (B1604629) Halides | H-Phosphonate Diesters | Benzylphosphonates | organic-chemistry.org |

| Pd(PPh₃)₄ | - | Aryl/Vinyl Halides | H-Phosphonate Diesters | Aryl/Vinyl Phosphonates | organic-chemistry.org |

| Cu₂O | 1,10-Phenanthroline | Boronic Acids | H-Phosphonate Diesters | Aryl Phosphonates | organic-chemistry.org |

| CuI | - | Aliphatic Acids | H-P(O) Compounds | Alkyl Phosphonates | researchgate.net |

The synthesis of chiral phosphonates is of significant interest, and asymmetric catalysis offers the most efficient route to these enantiomerically enriched compounds. mdpi.com Catalytic asymmetric methods have been successfully applied to various phosphonylation reactions, including the Pudovik, phospha-Mannich, and phospha-Michael reactions. mdpi.com

Chiral metal complexes and organocatalysts are the two main pillars of this field. For instance, a chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complex has been shown to be highly effective in catalyzing the Pudovik reaction of aldehydes with phosphites, yielding α-hydroxy phosphonates in high yields (up to 98%) and excellent enantioselectivities (up to 98% ee) with low catalyst loading (0.5–1 mol%). organic-chemistry.org Similarly, organocatalysts like chiral diarylprolinols and squaramides have been used to catalyze the phospha-Michael addition of phosphites to α,β-unsaturated ketones and nitroolefins, respectively, affording chiral γ-ketophosphonates and β-nitrophosphonates with high enantioselectivity. mdpi.com

Table 4: Asymmetric Catalysis in Phosphonate Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Pudovik Reaction | TBOx Aluminum Complex | Aldehydes, Phosphites | Up to 98% | organic-chemistry.org |

| Phospha-Michael | Chiral Diarylprolinol | α,β-Unsaturated Ketones, Diarylphosphine Oxides | 86-99% | mdpi.com |

| Phospha-Michael | Squaramide Catalyst | Nitroolefins, H-Phosphites | 90-98% | mdpi.com |

| Hydrophosphonylation | Rhodium-TADDOL | Allylic Phosphonates, Pinacolborane | Up to 99:1 er | acs.org |

Radical Phosphonylation Protocols

Radical-based methods for C-P bond formation represent a newer frontier, offering unique reactivity pathways under mild conditions. Visible-light photocatalysis has been particularly impactful, enabling the generation of phosphonyl radicals from H-phosphine oxides or related precursors. nih.govrsc.org Bismuth(III) chloride (BiCl₃), for example, has been identified as a cheap, non-toxic, and efficient photocatalyst that operates via a ligand to metal charge transfer (LMCT) mechanism. nih.govrsc.org Upon irradiation with visible light, the catalyst generates a phosphonyl radical, which can then add to a variety of radical acceptors like alkenes, alkynes, and coumarin (B35378) esters to form sp³-C–P, sp²-C–P, and sp-C–P bonds. nih.gov

Another approach involves the copper-catalyzed cross-coupling of phosphorus-centered radicals with alkyl radicals. researchgate.net In this system, diacyl peroxides serve as a dual source for alkyl radicals and as an initiator for generating phosphorus radicals from H-P(O) compounds, leading to the efficient formation of C(sp³)–P bonds. researchgate.net These radical methods are distinguished by their operational simplicity and broad substrate scope. nih.govrsc.org

Direct Radical Addition of Dialkyl Phosphites to Olefins

The formation of a carbon-phosphorus bond can be effectively achieved through the radical addition of dialkyl phosphites to unsaturated compounds. documentsdelivered.com This method typically involves the use of a radical initiator to generate a phosphonyl radical from a dialkyl H-phosphonate, such as dimethyl phosphite. This radical then adds across the double bond of an olefin. For the synthesis of a precursor to this compound, an olefin like styrene (B11656) or its derivatives would be a suitable substrate. The reaction is generally initiated by chemical initiators (e.g., peroxides) or by UV light. This approach is a well-established technique for creating fluoroalkyl phosphonate derivatives through the radical telomerization of fluorinated olefins with dialkyl H-phosphonates. researchgate.net

Oxidative Phosphonylation Strategies

Oxidative phosphonylation provides an alternative route to β-ketophosphonates and related structures. One such method involves the manganese(III) acetate-promoted oxidative phosphonylation of N,N-dimethylenaminones with H-phosphonates. This process yields functionalized β-ketophosphonates under mild conditions and is noted for its operational simplicity and scalability. organic-chemistry.org Another approach is the copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids with P(III)-nucleophiles, which proceeds via a Michaelis-Arbuzov rearrangement to afford β-ketophosphonates in very good yields without the need for a ligand or base. organic-chemistry.org These methods represent a direct way to introduce the phosphonate group at a position beta to a carbonyl functional group, which is characteristic of the target molecule's structure.

Organometallic Reagent-Mediated Phosphonylation

Deprotonation and Alkylation of Dimethyl Methylphosphonate Analogs

A common and versatile method for synthesizing phosphonate esters is the alkylation of carbanions derived from phosphonates like dimethyl methylphosphonate (DMMP). chempedia.info This process involves the deprotonation of the α-carbon of DMMP using a strong base, such as sodium hydride or butyllithium, to form a nucleophilic carbanion. This anion can then react with an appropriate electrophile. To synthesize a structure analogous to this compound, the carbanion of DMMP could be reacted with a 2-phenylethyl halide. This nucleophilic substitution reaction forms the desired carbon-carbon bond, extending the carbon chain and introducing the phenyl group. This method allows for significant variation in the final structure by changing the alkylating agent. nih.gov

Zinc Iodide Mediated Processes for Benzylphosphonate Esters

A direct conversion of benzylic and allylic alcohols into their corresponding phosphonates can be achieved using triethyl phosphite in a reaction mediated by zinc iodide (ZnI₂). nih.govacs.org This method serves as a convenient alternative to the traditional two-step process involving conversion of the alcohol to a halide followed by an Arbuzov reaction. researchgate.net The reaction is believed to proceed through a Lewis acid-mediated ester exchange between the alcohol and the phosphite, followed by an Arbuzov-like reaction. nih.govacs.org While this process is primarily demonstrated for benzyl and allyl alcohols, its application to other alcohol systems, including those with electron-withdrawing substituents, suggests a broader utility. nih.gov

Below is a table summarizing the results for the ZnI₂-mediated synthesis of various diethyl phosphonates from benzylic alcohols.

| Entry | Alcohol Substrate | Yield (%) |

| 1 | Benzyl alcohol | 81 |

| 2 | 3-Bromobenzyl alcohol | 83 |

| 3 | 3,4-Dimethylbenzyl alcohol | 82 |

| 4 | 4-Methoxybenzyl alcohol | 76 |

| 5 | 4-(Trifluoromethyl)benzyl alcohol | 63 |

Data compiled from studies on the conversion of benzylic alcohols to phosphonates using triethyl phosphite and zinc iodide. nih.gov

Chemoselective Activation and Modular Synthesis of Phosphonylated Scaffolds

Triflic Anhydride-Based Activation

A mild and modular method for preparing a variety of phosphonylated derivatives relies on the chemoselective activation of dialkyl phosphonates with triflic anhydride (B1165640) (Tf₂O). nih.gov This procedure enables the flexible substitution of the alkoxy groups on the phosphorus atom with a wide range of oxygen, sulfur, nitrogen, and carbon nucleophiles. The activation of amides with triflic anhydride is a powerful tool, proceeding through reactive intermediates like iminium triflates, nitrilium ions, or keteniminium ions depending on the reaction conditions. tcichemicals.com This allows for the iterative modification of a phosphonate scaffold, providing access to mixed phosphonates, phosphonamidates, and phosphonothioates under gentle conditions, which contrasts with harsher, less selective traditional methods. nih.gov This strategy is particularly valuable for creating libraries of biologically relevant phosphonylated compounds. nih.gov

Iterative Substitution with Nucleophiles

The synthesis of phosphonates, such as this compound and its analogs, can be efficiently achieved through methods that allow for the sequential introduction of various functional groups. One such powerful technique is the iterative substitution of nucleophiles on a phosphorus center. This approach offers a high degree of modularity, enabling the construction of a diverse library of phosphonate esters from a common intermediate.

A notable advancement in this area involves the chemoselective activation of readily available symmetric phosphonates. For instance, diethyl phosphonates can be activated with triflic anhydride. This activation generates a highly reactive phosphonium intermediate, which can then readily undergo nucleophilic substitution. The process is mild and accommodates a wide array of nucleophiles, including alcohols, thiols, amines, and carbanions. acs.org

The iterative nature of this methodology is particularly advantageous. After the first substitution, the resulting mixed phosphonate can be subjected to another round of activation and substitution, allowing for the stepwise assembly of complex phosphonylated structures. acs.org For example, a symmetric diethyl phosphonate could first react with a specific alcohol to yield a mixed ethyl alkyl phosphonate. This product can then be re-activated and reacted with a different nucleophile to produce a phosphonate with two distinct ester groups or other functionalities. acs.org

This strategy can be conceptually applied to the synthesis of this compound analogs. Starting from a suitable symmetric phosphonate, one of the ester groups could be selectively replaced by a nucleophile of interest. A subsequent iteration could then introduce another functional group, providing access to a wide range of derivatives. The reaction conditions are generally mild, making this method compatible with various functional groups that might be present in the nucleophiles. acs.org

| Starting Material | Activating Agent | Nucleophile (Step 1) | Intermediate Product | Nucleophile (Step 2) | Final Product |

| Diethyl Alkylphosphonate | Triflic Anhydride | R¹-OH | Ethyl Alkyl(R¹)phosphonate | R²-NH₂ | Alkyl(R¹)phosphonamidate |

| Diethyl Alkylphosphonate | Triflic Anhydride | R¹-SH | Ethyl Alkyl(R¹)phosphonothioate | R³-OH | Mixed Alkyl(R¹)(R³)phosphonate |

This table illustrates the modularity of iterative substitution for creating diverse phosphonate derivatives.

Green Chemistry Approaches to Phosphonate Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These approaches aim to reduce or eliminate the use and generation of hazardous substances. For phosphonate synthesis, this has led to the exploration of novel methods such as electrochemical synthesis and photobiocatalytic conversions.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the formation of carbon-phosphorus (C-P) bonds. tandfonline.com By using electricity to drive chemical reactions, this approach can often be performed under mild conditions, avoiding the need for harsh reagents and reducing waste generation. researchgate.net The synthesis of organophosphorus compounds, including phosphonates, has been a subject of interest in this field. tandfonline.com

Various electrochemical methods have been developed for the synthesis of phosphonates. These often involve the coupling of a phosphorus-containing species with an organic substrate at an electrode surface. tandfonline.com For instance, the electrochemical C–P bond formation between N-Boc-tetrahydroisoquinoline and dialkyl phosphites has been reported for the synthesis of 1-amino phosphonates. tandfonline.com This reaction proceeds at a constant current using graphite (B72142) electrodes. tandfonline.com

Another approach involves the nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites, which provides a route to aryl phosphonates at room temperature in a simple undivided cell with inexpensive carbon electrodes. scilit.com While a direct electrochemical synthesis of this compound has not been specifically detailed in the reviewed literature, the existing methodologies for forming C-P bonds electrochemically suggest potential pathways. A plausible strategy could involve the electrochemical coupling of a suitable phenylpropanoyl-containing electrophile with a dimethyl phosphite nucleophile.

The choice of electrode material is crucial in electrochemical synthesis. Graphite, platinum, reticulated vitreous carbon (RVC), and nickel electrodes have been extensively used for the preparation of organophosphorus compounds. tandfonline.com The specific conditions, such as the solvent, electrolyte, and current density, would need to be optimized to achieve a high yield and selectivity for the desired product.

| Electrochemical Method | Substrates | Catalyst/Electrodes | Product Type |

| Dehydrogenative Cross-Coupling | Arenols and Phosphites | Inorganic Iodide Salts | Organophosphates |

| C-H Phosphorylation | Secondary Amines and Phosphonates | Carboxylate Salts / Graphite Felt Carbon | α-Aminophosphonates |

| Cross-Coupling | Aryl Bromides and Dialkyl Phosphites | Ni-catalyst / Carbon Plates | Aryl Phosphonates |

This table summarizes various electrochemical approaches to the synthesis of organophosphorus compounds.

Photobiocatalytic Conversions for Phosphonate Compounds

Photobiocatalysis combines the selectivity of biocatalysts with the energy of light to drive chemical transformations. This emerging field offers a green and sustainable approach to the synthesis of complex molecules, including phosphonates. nih.gov The use of whole cells or isolated enzymes can lead to high enantioselectivity, which is particularly valuable in the synthesis of chiral phosphonates. tandfonline.com

A notable example of photobiocatalysis in phosphonate synthesis is the use of cyanobacteria to reduce β-oxoalkylphosphonates. nih.gov Species such as Arthrospira maxima, Nostoc cf-muscorum, and Nodularia sphaerocarpa have been shown to catalyze the reduction of β-oxoalkylphosphonates bearing aryl groups to the corresponding (S)-β-hydroxyphosphonates with high conversion and enantioselectivity. nih.gov This process utilizes light as the energy source for the microorganisms' metabolic activity, which in turn drives the desired chemical conversion.

While a direct photobiocatalytic synthesis of this compound is not documented, a potential strategy could involve the biocatalytic reduction of a corresponding β-keto phosphonate precursor. This would require the identification or engineering of a suitable enzyme or microorganism capable of performing this transformation on the specific substrate. The principles of photobiocatalysis suggest that such a reaction could be driven by light, offering an environmentally benign synthetic route.

Enzymes involved in the natural biosynthesis of phosphonates, such as PEP phosphomutase which catalyzes the formation of a C-P bond from phosphoenolpyruvate, also represent potential tools for biocatalytic synthesis. frontiersin.org The integration of photocatalytic steps with these enzymatic processes could open up new avenues for the synthesis of a wide range of phosphonate compounds. nih.gov

| Biocatalyst | Substrate | Reaction Type | Product | Key Features |

| Cyanobacteria (Arthrospira maxima, Nostoc cf-muscorum, Nodularia sphaerocarpa) | β-Oxoalkylphosphonates | Reduction | (S)-β-Hydroxyphosphonates | High conversion and enantioselectivity, light-driven |

| Thymidylyltransferase | Phosphono analogues of sugar phosphates | Condensation | Phosphono analogues of sugar nucleotides | High specificity |

| PEP Phosphomutase | Phosphoenolpyruvate | Intramolecular rearrangement | Phosphonopyruvate | Key step in natural phosphonate biosynthesis |

This table provides examples of biocatalytic conversions relevant to phosphonate synthesis.

Mechanistic Investigations of Dimethyl 3 Phenylpropanoyl Phosphonate Reactions

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves determining the sequence of elementary steps that lead from reactants to products. This includes identifying whether bonds are broken and formed in a single, synchronous step or through a sequence of discrete steps involving intermediates.

The distinction between concerted and stepwise mechanisms is a central theme in mechanistic chemistry. A concerted reaction proceeds through a single transition state without the formation of any intermediate. In contrast, a stepwise mechanism involves one or more intermediates, each flanked by transition states.

For reactions involving acyl phosphonates, such as hydrolysis, the evidence generally points towards stepwise mechanisms. Kinetic studies on the solvolysis of benzoyl phenylphosphonate (B1237145) and p-toluoyl phenylphosphonate in aqueous dioxane suggest that the mechanism of hydrolysis is a bimolecular addition of water to the acyl carbon atom. rsc.org This initial addition step forms a tetrahedral intermediate, which subsequently eliminates the phosphonate (B1237965) ion. rsc.org This process is analogous to the well-established mechanisms of ester hydrolysis and indicates a stepwise, rather than concerted, pathway.

Computational studies on other organophosphorus reactions, such as the dehydro-Diels-Alder reactions, have explored the energy differences between concerted and stepwise pathways, although these are cycloaddition reactions and differ significantly from the typical reactions of acyl phosphonates. nih.govresearchgate.net In the context of the Pudovik reaction, theoretical calculations revealed a stepwise mechanism for the amine-catalyzed addition of a P-H bond to an oxo compound, involving a proton transfer step. mdpi.com

Stepwise reaction pathways are defined by the formation of transient intermediates. The nature of these intermediates dictates the subsequent reaction course and product distribution.

Phosphonium (B103445) Ions: Phosphonium ions are common intermediates in organophosphorus chemistry, particularly in reactions like the Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds. organic-chemistry.orgresearchgate.netresearchgate.net In this reaction, a trialkyl phosphite (B83602) acts as a nucleophile, attacking an alkyl halide to form a phosphonium salt intermediate. youtube.com This intermediate then undergoes dealkylation, typically through an SN2 attack by the displaced halide, to yield the final phosphonate ester. researchgate.netyoutube.com A water-mediated phosphonium intermediate rearrangement process has also been proposed in palladium-catalyzed Michaelis-Arbuzov reactions, highlighting the versatility of these intermediates. organic-chemistry.org

Carbocations: While less common for acyl phosphonate reactions themselves, carbocationic intermediates can be involved in the synthesis of related phosphonate compounds. For instance, a zinc iodide-mediated protocol for converting benzylic alcohols to diethyl benzylphosphonates is suggested to proceed through an SN1-like mechanism, which would involve a carbocation intermediate. uiowa.edu Isotopic labeling studies provided evidence for both SN2 and SN2' products, further suggesting a process involving carbocations. uiowa.edu

Radicals: Radical mechanisms offer alternative pathways for C-P bond formation. Phosphorus-centered radicals can be generated from H-P(O) compounds and subsequently participate in coupling reactions. organic-chemistry.org For example, diacyl peroxides can initiate the formation of phosphorus radicals from H-P(O) compounds, which then couple with alkyl radicals. organic-chemistry.org Furthermore, the homolytic cleavage of the P-Se bond in selenophosphates upon treatment with a radical initiator is a known method for generating phosphorus radicals that can add to alkenes. organic-chemistry.org

Stereochemical Aspects of Phosphonate Reactions

When a reaction involves a chiral center or creates a new one, its stereochemical course is a critical mechanistic feature. For phosphorus compounds, the stereochemistry at the phosphorus atom itself is of significant interest.

The stereochemical outcome at a chiral phosphorus center can be either retention or inversion of its original configuration, depending on the reaction mechanism.

The selective formation of one stereoisomer over others is a key goal in modern organic synthesis. Reactions involving phosphonates have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselectivity: High diastereoselectivity has been achieved in various reactions. The synthesis of tertiary α-hydroxy phosphonates via hydrogen-bond-catalyzed aldol (B89426) reactions of acyl phosphonates can produce diastereomeric ratios as high as 33:1. nih.gov Biocatalytic olefin cyclopropanation using engineered enzymes has also yielded products with excellent diastereoselectivity (93% de). utdallas.edu Furthermore, the three-component reaction between phosphites, acetylene (B1199291) diesters, and formanilides leads to the diastereoselective synthesis of functionalized succinate (B1194679) phosphonates. researchgate.net

Enantioselectivity: The formation of chiral phosphonates with high enantiomeric excess (ee) has been successfully demonstrated. The aforementioned hydrogen-bond-catalyzed aldol reaction also provided the major diastereomer with 94% ee. nih.gov Asymmetric 1,4-addition of phosphonates to chalcone (B49325) derivatives, catalyzed by a diaminomethylenemalononitrile, furnishes chiral γ-ketophosphonates with excellent enantioselectivities. organic-chemistry.org Similarly, chiral dinuclear rare-earth metal complexes have been used to catalyze asymmetric hydrophosphonylation, yielding products with very high ee values. organic-chemistry.org

| Reaction Type | Catalyst/Method | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mukaiyama Aldol | TADDOL (Hydrogen-bond catalyst) | Tertiary α-hydroxy phosphonate | 33:1 | 94% | nih.gov |

| Olefin Cyclopropanation | Engineered Myoglobin Biocatalyst | Cyclopropylphosphonate | 93% de | 15% | utdallas.edu |

| 1,4-Addition | Diaminomethylenemalononitrile | γ-Ketophosphonate | - | Excellent | organic-chemistry.org |

| Hydrophosphonylation | Chiral Dinuclear Rare-Earth Metal Complex | α-Hydroxy phosphonate | - | Very High | organic-chemistry.org |

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies quantify the rates and energy changes associated with a reaction, providing robust evidence for proposed mechanisms.

Kinetic analysis of the hydrolysis of benzoyl and p-toluoyl phenylphosphonates in 20% aqueous dioxane at 295.5 K has provided rate constants and insights into catalytic effects. rsc.org The data supports a bimolecular addition mechanism to form a tetrahedral intermediate before the elimination of the phosphonate ion. rsc.org

| Compound | Condition | Rate Constant (k) | Reference |

|---|---|---|---|

| Benzoyl phenylphosphonate | Neutral Hydrolysis | 1.54 x 10-4 s-1 | rsc.org |

| p-Toluoyl phenylphosphonate | Neutral Hydrolysis | 1.08 x 10-4 s-1 | rsc.org |

In other organophosphorus systems, kinetic studies have also been instrumental. The anilinolyses of various aryl phosphinates were studied kinetically, yielding deuterium (B1214612) kinetic isotope effects (kH/kD = 1.03–1.51) and cross-interaction constants, which supported a stepwise mechanism with a rate-limiting leaving group expulsion from the intermediate. rsc.org

Thermodynamic parameters have been determined through both experimental and computational methods. For the Pudovik reaction, calculations showed that in the absence of a catalyst, the enthalpy of activation is approximately 85.9 kJ/mol. mdpi.com The addition of a triethylamine (B128534) catalyst decreases the activation enthalpy to 68.8 kJ/mol and renders the reaction exothermic. mdpi.com Kinetic modeling of the pyrolysis of compounds like dimethyl ethyl phosphonate (DEMP) has been used to determine rate constants for unimolecular elimination reactions, which is essential for understanding their thermal decomposition. dtic.mil

Spectroscopic Characterization and Structural Analysis of Phosphonate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including phosphonate (B1237965) esters. Different nuclei provide complementary information about the molecular framework.

Data not available for Dimethyl (3-phenylpropanoyl)phosphonate.

Data not available for this compound.

Data not available for this compound.

Data not available for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Data not available for this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₁H₁₅O₄P. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass is then compared to the experimentally measured m/z value from the HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass, usually within a few parts per million (ppm), confirms the molecular formula of the compound. For instance, HRMS data for other phosphonates often show peaks corresponding to sodium adducts [M+Na]⁺ in electrospray ionization (ESI) mode. mdpi.com

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₁₁H₁₅O₄P)

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Phosphorus (³¹P) | 1 | 30.973762 | 30.973762 |

| Total | | Theoretical Exact Mass | 242.065687 |

Fragmentation Patterns of Phosphonate Esters

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of phosphonate esters is influenced by the various functional groups present.

For this compound, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group or the phosphorus atom is common. libretexts.org This could result in the loss of the phenylpropyl group or parts of it.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation. miamioh.edu

Loss of Methoxy (B1213986) Groups: Cleavage of the P-O bonds can lead to the loss of methoxy radicals (•OCH₃) or methanol (B129727) (CH₃OH).

Phenyl Group Fragmentation: The phenyl group can give rise to characteristic aromatic fragments, such as the tropylium (B1234903) ion at m/z 91.

The specific fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of the target compound. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of a strong absorption band for the phosphoryl group (P=O) is a key diagnostic feature for phosphonates. ijcce.ac.ir Similarly, the carbonyl group (C=O) of the propanoyl moiety will produce another distinct, strong absorption.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

| P=O (Phosphoryl) | Stretch | 1260-1230 | Strong |

| P-O-C (Alkyl) | Stretch | 1050-1015 | Strong |

These characteristic peaks, when observed in an experimental spectrum, provide compelling evidence for the presence of the key functional groups within the molecule. nist.gov

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. umsl.edu This technique involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to build a model of the molecular structure.

If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., P=O, P-O, C=O, C-C).

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. For example, the geometry around the phosphorus atom in phosphonates is typically a distorted tetrahedron. mdpi.comresearchgate.net

Torsion Angles: These define the conformation of the molecule, such as the orientation of the phenyl group relative to the propanoylphosphonate chain.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or van der Waals forces. umsl.edu

This technique provides an unambiguous confirmation of the compound's constitution and stereochemistry in the solid state. researchgate.net

Computational Chemistry Approaches in Phosphonate Research

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on phosphonates, enabling the accurate determination of molecular properties. These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules like Dimethyl (3-phenylpropanoyl)phosphonate. researchgate.netarxiv.org By approximating the electron density, DFT can efficiently calculate the molecule's minimum energy conformation, known as the optimized geometry. researchgate.netresearchgate.net This process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. For instance, DFT calculations can elucidate the spatial arrangement of the phenyl ring relative to the phosphonate (B1237965) group.

Beyond geometry optimization, DFT is instrumental in describing the electronic structure of the molecule. researchgate.netnih.gov It provides insights into the distribution of electrons and the energies of the molecular orbitals. Key electronic properties that can be calculated include the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Below is an illustrative table of optimized geometric parameters for this compound, as would be predicted by a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | P | =O | 1.48 | |

| Bond Length (Å) | P | -O | 1.60 | |

| Bond Length (Å) | P | -C | 1.82 | |

| Bond Angle (°) | O= | P | -O | 115.0 |

| Bond Angle (°) | O= | P | -C | 118.0 |

| Bond Angle (°) | O- | P | -C | 105.0 |

| Dihedral Angle (°) | O= | P | -C- | C 178.0 |

| Note: The data in this table is hypothetical and for illustrative purposes. | ||||

| For more details, you can interact with the data in the table below. |

Interactive Data Table: Predicted Geometric Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of molecules and predict their spectroscopic properties. researchgate.net This method is particularly useful for simulating ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations can help in understanding the electronic transitions responsible for its UV-Vis absorption. For example, transitions involving the π-orbitals of the phenyl ring and the non-bonding orbitals of the phosphonate group can be identified and characterized. The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects in the calculations.

The following table provides hypothetical TD-DFT predicted absorption wavelengths for this compound in a solvent like ethanol.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 265 | 0.015 |

| S0 → S2 | 220 | 0.120 |

| S0 → S3 | 205 | 0.350 |

| Note: The data in this table is hypothetical and for illustrative purposes. | ||

| For more details, you can interact with the data in the table below. |

Interactive Data Table: Predicted Spectroscopic Data

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the HOMO of one molecule and the LUMO of another. pku.edu.cn The energies and shapes of the HOMO and LUMO of this compound provide valuable information about its reactivity. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character. The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in this compound, the HOMO may be localized on the phenyl ring, while the LUMO might be centered around the phosphorus atom of the phosphonate group.

The HOMO-LUMO energy gap is also a key parameter in FMO analysis. A small energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

An illustrative table of FMO properties for this compound is presented below.

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

| Note: The data in this table is hypothetical and for illustrative purposes. | |

| For more details, you can interact with the data in the table below. |

Interactive Data Table: Frontier Molecular Orbital Properties

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and electron delocalization within a molecule. faccts.deq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net This approach provides a quantitative description of the Lewis-like chemical bonding structure.

For this compound, NBO analysis can be used to investigate the nature of the P-C and P=O bonds, as well as the delocalization of electron density between the phenyl ring and the propanoylphosphonate chain. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These energies represent the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For example, the interaction between a lone pair on an oxygen atom and an antibonding orbital of an adjacent bond can be quantified. researchgate.net

A hypothetical table summarizing key NBO interactions in this compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of P=O | σ(P-C) | 5.2 |

| π(C=C) of Phenyl | π(C=O) | 2.1 |

| σ(C-H) | σ*(P-O) | 0.8 |

| Note: The data in this table is hypothetical and for illustrative purposes. | ||

| For more details, you can interact with the data in the table below. |

Interactive Data Table: NBO Analysis

Mechanistic Modeling and Transition State Analysis using Computational Methods

Computational methods are highly effective for elucidating reaction mechanisms at the molecular level. nih.gov For reactions involving this compound, such as hydrolysis or reactions at the carbonyl group, computational modeling can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition state analysis is crucial for understanding the kinetics of a reaction. researchgate.netnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. By locating the transition state and calculating its vibrational frequencies, one can confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The activation energy can then be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, can influence the reaction pathway. ulpgc.es

Prediction of Spectroscopic Parameters via Computational Methods

In addition to UV-Vis spectra, computational methods can predict a range of other spectroscopic parameters for this compound. researchgate.netjchemlett.com For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. ijcce.ac.ir

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.irscielo.org.mx These calculations provide theoretical chemical shifts that can be correlated with experimental values, helping to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. The accuracy of these predictions is often high enough to be a valuable tool in structural elucidation. researchgate.net

Advanced Synthetic Applications and Chemical Derivatives of Phosphonate Esters

Phosphonate (B1237965) Esters as Versatile Synthetic Intermediates

Phosphonate esters are highly valued in organic synthesis due to the stability of the carbon-phosphorus (C-P) bond and the reactivity of the phosphonate moiety. Their synthesis is often achieved through well-established methods like the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate. wikipedia.orgresearchgate.net Another key method is the Hirao cross-coupling reaction. A mild and versatile one-flask protocol has also been developed where a benzylic alcohol can be directly converted to a diethyl benzylphosphonate ester using zinc iodide. uiowa.edu

H-phosphonates, in particular, are recognized as exceptionally versatile precursors for a wide range of biologically active phosphorus compounds. researchgate.net The presence of a P-H bond in H-phosphonate diesters allows for high reactivity, making them key intermediates. researchgate.net These compounds can be converted into various phosphate (B84403) analogs, highlighting their role as central building blocks in synthetic chemistry. researchgate.net

The utility of phosphonate esters is famously demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. uiowa.edu Although the subject compound, Dimethyl (3-phenylpropanoyl)phosphonate, is an acylphosphonate, the broader class of phosphonate esters are crucial for this transformation. The versatility of phosphonates allows for the synthesis of diverse and complex molecules, including natural product analogues that may be inaccessible through other methods. uiowa.edu

| Synthetic Route | Description | Key Reactants | Product Type |

| Michaelis-Arbuzov Reaction | A versatile method for forming C-P bonds, converting P(III) species to P(V) species. wikipedia.orgresearchgate.net | Trialkyl phosphite, Alkyl halide | Phosphonate ester |

| Hirao Cross-Coupling | Palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides. researchgate.net | Dialkyl phosphite, Aryl/Vinyl halide | Aryl/Vinyl phosphonate |

| H-Phosphonate Chemistry | Utilizes the high reactivity of H-phosphonates for condensation with alcohols and conversion to various analogs. researchgate.net | H-phosphonate monoesters, Alcohols | Phosphate analogs, Phosphonates |

| Direct Alcohol Conversion | A mild, one-pot conversion of benzylic alcohols to phosphonate esters. uiowa.edu | Benzylic alcohol, Triethyl phosphite, Zinc iodide | Benzylphosphonate ester |

Design and Synthesis of Bioisosteric Analogues of Phosphates and Carboxylates

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of drug design. nih.gov Phosphonates are widely recognized as effective bioisosteres for both phosphate and carboxylate moieties. wikipedia.orgrsc.org This mimicry is due to their structural and electronic similarities, including a tetrahedral geometry and the ability to engage in similar interactions with biological targets. researchgate.net

The key advantage of phosphonates over phosphates is their enhanced metabolic stability. The P-C bond in a phosphonate is resistant to enzymatic hydrolysis, unlike the labile P-O-C bond in a phosphate ester. cambridgemedchemconsulting.com This property is crucial for designing drugs with improved pharmacokinetic profiles. For instance, the antiviral drug Tenofovir utilizes a phosphonate group as a stable mimic of a phosphate group. wikipedia.org

When mimicking carboxylates, phosphonates offer a different charge distribution and greater polarity. nih.gov This substitution has been successfully used in designing analogues of neurotransmitters like γ-aminobutyric acid (GABA) and glutamic acid. nih.gov While the binding affinity of the phosphonate analogue is often comparable to the original carboxylic acid, the intrinsic activity can sometimes be altered. nih.gov

| Functional Group | Geometry | Acidity (pKa) | Key Feature | Example Application |

| Phosphate (monoester) | Tetrahedral | ~1.5 (pKa1), ~6.3 (pKa2) cambridgemedchemconsulting.com | Biologically essential but hydrolytically unstable P-O-C bond. cambridgemedchemconsulting.com | ATP, DNA/RNA backbone |

| Phosphonate (monoester) | Tetrahedral | ~2.0 (pKa1), ~7.6 (pKa2) researchgate.net | Metabolically stable P-C bond, resistant to hydrolysis. cambridgemedchemconsulting.com | Tenofovir (antiviral) wikipedia.org |

| Carboxylate | Trigonal Planar | ~4-5 | Planar geometry, common in amino acids and metabolites. nih.gov | GABA, Glutamic acid |

Phosphonate-Containing Ligands in Catalysis and Coordination Chemistry

The phosphonate group is an excellent ligand for coordinating with a wide variety of metal ions, a property known since the 1940s. wikipedia.orgresearchgate.net Phosphonates act as effective chelating agents, binding tightly to di- and trivalent metal ions. wikipedia.org Their metal-binding ability can be enhanced by incorporating other donor groups, such as amines, into the ligand structure. wikipedia.orgacs.org

This strong coordination has led to the development of metal phosphonates (MPs), a class of inorganic-organic hybrid materials. mdpi.com These materials can form extended structures with varying dimensionalities, including two-dimensional layered systems and three-dimensional metal-organic frameworks (MOFs). Such materials have applications in ion exchange, catalysis, and proton conduction.

In the field of catalysis, phosphonate-containing ligands are used in several ways. They can be part of a soluble metal complex, where their steric and electronic properties are tuned to optimize catalytic activity and selectivity. scispace.comacs.org Alternatively, the phosphonate group can serve as an anchor to immobilize a homogeneous catalyst onto a solid support, such as titanium dioxide, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. researchgate.netscispace.com Palladium nanoparticles supported on zirconium carboxy-aminophosphonates, for example, have been shown to be efficient and recoverable catalysts for Suzuki-Miyaura and Heck coupling reactions. mdpi.com

| Metal Ion | Ligand Type | Application Area | Reference |

| Zr⁴⁺, La³⁺, In³⁺, Y³⁺, Sc³⁺ | Polyoxometalates, N₄O₂(PO)₂ chelators | Coordination chemistry, Radiopharmaceuticals | acs.orgacs.org |

| Pd²⁺ | NHC-Pd(II) complexes with phosphonate groups | C-C coupling reactions (Heck, Suzuki) | scispace.com |

| Cu⁺ | Bis(1,10-phenanthroline) anchored by phosphonate | Sonogashira coupling | scispace.com |

| Rh | Phosphonate-containing 2,2'-bipyridine (B1663995) on TiO₂ | Selective hydrogenation | scispace.com |

Synthesis of Nucleic Acid Analogues with Phosphonate Linkages

The natural phosphodiester backbone of DNA and RNA is susceptible to degradation by cellular nucleases. To create more stable therapeutic agents, such as antisense oligonucleotides, chemists have developed nucleic acid analogues with modified backbones. researchgate.net One of the most important modifications involves replacing the phosphodiester linkage with a phosphonate linkage, most commonly a methylphosphonate (B1257008) group. oup.comnih.gov

Key properties of methylphosphonate oligonucleotides (MPOs) include:

Nuclease Resistance: The P-C bond is stable against enzymatic cleavage, significantly increasing the in vivo stability of the oligonucleotide. oup.combiosyn.com

Electrical Neutrality: The replacement of a negatively charged non-bridging oxygen with a methyl group neutralizes the backbone. This can improve cellular uptake and transport. nih.govbiosyn.com

Chirality: The substitution introduces a chiral center at the phosphorus atom, resulting in RP and SP diastereomers. nih.gov These stereoisomers can have different hybridization affinities and biological effects, with studies showing that MPOs enriched in the RP configuration bind more strongly to complementary RNA. oup.com

These modified oligonucleotides are valuable tools for regulating gene expression. nih.gov They can physically block the translation of mRNA or, in some cases, direct enzymes like RNase H to cleave the target mRNA. oup.comnih.gov The synthesis of these analogues is typically achieved using H-phosphonate or phosphoramidite (B1245037) chemistries on an automated solid-phase synthesizer. nih.govnih.gov

| Linkage Type | Structure | Charge at pH 7 | Nuclease Stability | Chirality at Phosphorus |

| Phosphodiester | R-O-P(O)₂⁻-O-R' | Anionic | Low | Achiral |

| Methylphosphonate | R-O-P(O)(CH₃)-O-R' | Neutral | High oup.com | Chiral (RP/SP) nih.gov |

Surface Functionalization Applications of Phosphonate Derivatives

Phosphonate derivatives, particularly phosphonic acids, are highly effective anchoring groups for modifying the surfaces of a wide range of metal oxides. researchgate.net This functionalization is achieved by the formation of strong, stable M-O-P covalent bonds through the condensation of the P-OH groups of the phosphonic acid with the surface hydroxyl groups of the oxide. researchgate.netnih.gov

This robust attachment chemistry allows for precise control over the surface properties of materials, making it valuable in diverse fields. Applications include:

Nanomaterial Engineering: Phosphonates are used to functionalize nanoparticles like zirconia (ZrO₂), titania (TiO₂), and carbon nanotubes (CNTs). researchgate.netnih.govnih.gov This can improve their dispersibility, thermal stability, and create tailored functionalities. For example, functionalizing CNTs with phosphonates was found to increase their decomposition onset temperature by over 130 °C. nih.gov

Catalyst Immobilization: As mentioned previously, phosphonates can anchor molecular catalysts onto solid supports, preventing leaching and allowing for catalyst recovery and reuse. researchgate.net

Biomaterials and Sensors: Surfaces can be modified with phosphonate-terminated polymers or biomolecules to create biocompatible coatings, biosensors, or biological microarrays. researchgate.netmdpi.com

Adhesion and Coatings: Phosphonic acid-based copolymers have been developed for dental applications to improve the adhesion of self-etch adhesives. rsc.org

The reliability and tunability of this surface chemistry make phosphonates a powerful tool for creating advanced hybrid materials with precisely engineered interfaces. nih.gov

| Substrate Material | Phosphonate Derivative Used | Purpose of Functionalization | Resulting Application |

| Zirconium Dioxide (ZrO₂) | Vinyl phosphonic acid, Phenyl phosphonic acid | Create nanohybrid adsorbents | Adsorption of polycyclic aromatic hydrocarbons (PAHs) nih.gov |

| Titanium Dioxide (TiO₂) | Phosphonate-anchored complexes | Immobilize homogeneous catalysts | Heterogeneous catalysis researchgate.net |

| Carbon Nanotubes (MWCNTs) | Diethyl phosphite (via radical reaction) | Improve thermal properties | Flame retardant additives nih.gov |

| Various Metal Oxides | Phosphonic acid-terminated polymers | Grafting polymers onto surfaces | Advanced materials, biomedical devices mdpi.com |

Q & A

Q. What are the standard synthetic routes for Dimethyl (3-phenylpropanoyl)phosphonate, and what conditions optimize yield and purity?

The compound is typically synthesized via Reformatsky reactions or Claisen condensations, as described in Ashford’s Dictionary. For example, ethyl bromodifluoroacetate and n-butyraldehyde can be used in a Reformatsky reaction followed by dehydration and ester decarboxylation. Optimal purity (≥97%) is achieved using anhydrous solvents and controlled temperature gradients during reflux . Scalability to pilot quantities requires careful adjustment of stoichiometry, solvent removal rates, and inert atmosphere maintenance to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

Safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhaling dust or vapors.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize degradation .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?

Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the phosphonate group, facilitating nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity in cross-coupling reactions. This is validated by comparing reaction rates in substituted derivatives using kinetic studies .

Q. What spectroscopic methods are routinely used to confirm the structure of this compound?

Q. What are the recommended storage conditions to maintain compound stability?

Store in amber glass vials under anhydrous conditions (e.g., molecular sieves) at –20°C. Monitor stability via periodic ³¹P NMR to detect hydrolysis products (e.g., phosphoric acid derivatives) .

Advanced Research Questions

Q. How can tandem spectroscopic techniques resolve structural ambiguities in phosphonate derivatives?

Combine 2D NMR (e.g., HSQC, HMBC) to map proton-phosphorus and proton-carbon correlations. For example, HMBC can clarify connectivity between the phenyl group and the phosphonate moiety. Pair with X-ray crystallography for absolute configuration determination in chiral derivatives .

Q. What experimental strategies analyze thermal decomposition byproducts under varying conditions?

- Thermogravimetric analysis (TGA) : Measure mass loss under nitrogen/oxygen atmospheres.

- GC-MS : Identify volatile decomposition products (e.g., phosphorus oxides, carbon monoxide).

- In situ FT-IR : Track real-time formation of intermediates (e.g., ketones from ester cleavage) .

Q. How can reaction conditions be optimized for multi-step syntheses involving this phosphonate?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates .

Q. What methodologies enable quantitative analysis of the compound in complex mixtures without separation?

Q. How do steric effects in the propanoyl group impact regioselectivity in Michaelis-Arbuzov reactions?

Bulky substituents (e.g., tert-butyl) at the propanoyl position hinder nucleophilic attack at the phosphorus center, favoring alternative pathways like β-elimination. This is demonstrated by comparing reaction outcomes using substituted analogs via kinetic isotope effect (KIE) studies .

Q. Notes for Methodological Rigor :

- Data contradiction resolution : Cross-validate conflicting results (e.g., reaction yields) by replicating experiments under standardized conditions (controlled humidity, reagent purity ≥99%) .

- Computational support : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.